REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.C([Sn](Cl)(CCCC)CCCC)CCC.[N-:30]=[N+:31]=[N-:32].[Na+].[C:34](Cl)([C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>[OH-].[Na+].CCCCCCC.O.C1(C)C(C)=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]2[N:32]([C:34]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)([C:47]3[CH:48]=[CH:49][CH:50]=[CH:51][CH:52]=3)[C:41]3[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=3)[N:31]=[N:30][N:15]=2)=[CH:6][CH:7]=1 |f:2.3,5.6|
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
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Name
|
tri-n-butyltin chloride
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
14.99 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
|
6.1 mL
|
Type
|
catalyst
|
Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resultant slurry was stirred at 0° C. for 1.5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for 64 h after which the reaction mixture
|
Duration
|
64 h
|
Type
|
ADDITION
|
Details
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were added
|
Type
|
CUSTOM
|
Details
|
The resultant solids thus obtained
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with water (2×55 mL)
|
Type
|
WASH
|
Details
|
washed once with 3:2 heptane/toluene (55 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight under high vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |